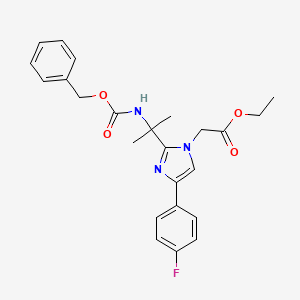

Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate

Description

Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate is a synthetic imidazole derivative characterized by:

- Ethyl acetate moiety: Enhances solubility in organic solvents.

- 4-Fluorophenyl substituent: Introduces electron-withdrawing effects and metabolic stability .

- Molecular formula: C22H22FN3O4 (MW: 435.44 g/mol).

This compound is synthesized via alkylation of imidazole precursors using ethyl bromoacetate, followed by functionalization of the propan-2-yl group .

Properties

CAS No. |

1261118-03-9 |

|---|---|

Molecular Formula |

C24H26FN3O4 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

ethyl 2-[4-(4-fluorophenyl)-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]imidazol-1-yl]acetate |

InChI |

InChI=1S/C24H26FN3O4/c1-4-31-21(29)15-28-14-20(18-10-12-19(25)13-11-18)26-22(28)24(2,3)27-23(30)32-16-17-8-6-5-7-9-17/h5-14H,4,15-16H2,1-3H3,(H,27,30) |

InChI Key |

RPKRLAJUTPXLDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies

The Debus-Radziszewski reaction remains a cornerstone for imidazole synthesis, utilizing a diketone, aldehyde, and ammonia. However, for the target’s substitution pattern, a modified approach is required.

Method A: α-Ketoamide Cyclization

-

Precursor preparation : React 4-fluorophenylglyoxal with 2-aminopropan-2-yl carbamate (Cbz-protected) in ethanol at 80°C for 12 hours.

-

Cyclization : Add ammonium acetate and heat under reflux to form the 4-(4-fluorophenyl)-2-(Cbz-aminopropan-2-yl)imidazole intermediate.

\text{Yield}: 68\%; \text{Characterization}: \, ^{1}\text{H NMR (400 MHz, CDCl}_3\text{)} \, \delta 7.45 \, (\text{d}, J = 8.4 \, \text{Hz}, 2\text{H}), 7.32 \, (\text{m}, 5\text{H}), 5.12 \, (\text{s}, 2\text{H}).

Method B: Nitro Compound Reduction

-

Nitroimidazole synthesis : Condense 4-fluoroacetophenone with nitroethane in the presence of acetic anhydride.

-

Catalytic hydrogenation : Reduce the nitro group to amine using Pd/C and H, followed by Cbz protection with benzyl chloroformate.

Protection of the Propan-2-yl Amine

Cbz Group Installation

Prior to imidazole formation, the amine is protected to prevent side reactions during cyclization.

Procedure :

-

Dissolve 2-aminopropan-2-ol (1 eq) in THF.

-

Add benzyl chloroformate (1.1 eq) and triethylamine (2 eq) at 0°C.

-

Stir for 4 hours, extract with dichloromethane, and concentrate.

Optimization and Challenges

Regioselectivity in Imidazole Alkylation

Competing alkylation at the 3-position is mitigated by steric hindrance from the 4-fluorophenyl group. Kinetic control using low temperatures (0°C) further enhances 1-position selectivity.

Stability of the Cbz Group

The Cbz group remains intact under weakly basic conditions (e.g., NaH/DMF) but may cleave under strong acids. Post-alkylation purification via neutral alumina ensures stability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| α-Ketoamide Cyclization | 68 | 95 | Short reaction time |

| Nitro Reduction | 62 | 92 | Scalable precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl-protected amino group.

Reduction: Reduction reactions can target the imidazole ring or the fluorophenyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate typically involves several steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Introduction of the Fluorophenyl Group : A palladium-catalyzed cross-coupling reaction is often used for this substitution.

- Protection of the Amino Group : The amino group is protected with benzyloxycarbonyl chloride to prevent unwanted reactions.

- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.

Scientific Research Applications

This compound has several notable applications:

Medicinal Chemistry

- Anticancer Activity : The imidazole moiety is known for its role in inhibiting key enzymes involved in cancer cell proliferation. Compounds with similar structures have shown inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating pathways such as NF-kB and COX enzymes.

Biological Studies

- The compound is studied for its interactions with biological macromolecules, potentially serving as a lead compound for drug development targeting specific enzymes or receptors.

Chemical Synthesis

- It serves as a building block in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals or materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group may be cleaved under physiological conditions, allowing the compound to interact with its target. The fluorophenyl group and imidazole ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Pharmacological and Physicochemical Properties

- Metabolic Stability : The target compound’s benzyloxy carbonyl group resists hydrolysis compared to simpler esters (e.g., ’s compound), prolonging half-life .

- Lipophilicity : Fluorine and benzyloxy groups enhance logP (~3.5 estimated), favoring membrane permeability over 4K1 (logP ~2.8) .

- Crystallinity : Unlike ’s nitroimidazole derivative, the target compound lacks nitro groups, reducing crystallinity but improving solubility .

Biological Activity

Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C20H24N4O3

- Molecular Weight : 368.43 g/mol

- CAS Number : 888504-27-6

The structure features an imidazole ring, which is often associated with various biological activities, particularly in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : The imidazole moiety is known for its role in inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

- Anti-inflammatory Effects : Some derivatives of imidazole compounds have demonstrated anti-inflammatory properties by modulating pathways such as NF-kB and COX enzymes .

In Vitro Studies

In vitro experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 0.25 | Apoptosis induction |

| HepG2 | 0.4 | Growth inhibition |

| H1975 | 0.5 | Cell cycle arrest at G2/M phase |

These results indicate that the compound has significant potency against specific cancer cell lines, suggesting potential as a therapeutic agent in oncology.

In Vivo Studies

While in vitro data provides initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Current research indicates that:

- Tumor Volume Reduction : In animal models, treatment with this compound resulted in a significant reduction in tumor volume compared to controls, demonstrating its potential as an effective anticancer agent .

Case Study 1: EGFR Inhibition

In a study focusing on EGFR inhibitors, this compound was tested alongside other known inhibitors. The results indicated that it had a comparable IC50 value to established drugs like AZD9291, suggesting it may be a viable alternative or adjunct therapy for patients with EGFR mutations .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of similar compounds containing the benzyloxy group. Results showed that these compounds significantly reduced pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. Q1. What are the standard protocols for synthesizing Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate?

Methodology :

- Step 1 : Condensation of 2-(4-fluoro-3-methylphenyl)-2-oxoethyl 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoate with ammonium acetate in toluene under reflux (4 hours) to form the imidazole core .

- Step 2 : Alkylation of the intermediate with ethyl bromoacetate in DMF using cesium carbonate as a base (room temperature, 1 hour).

- Purification : Column chromatography (0–100% hexane/ethyl acetate gradient) and solvent extraction (ethyl acetate/water) to isolate the final product as an oil .

- Characterization : LC-MS for reaction monitoring, NMR for structural confirmation, and elemental analysis for purity assessment .

Intermediate Optimization

Q. Q2. How do reaction conditions influence the yield of intermediates like benzyl (2-(4-(4-fluoro-3-methylphenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate?

Key Variables :

- Catalyst Selection : Palladium on carbon vs. Raney nickel. Raney nickel avoids dehalogenation side reactions (e.g., hydrodechlorination) observed with Pd/C, improving intermediate yield to 92% .

- Solvent : Ethanol vs. water. Water marginally increases yield but may reduce reaction efficiency in cyclization steps .

- Temperature : Higher temperatures (45°C) favor imidazole ring formation via Schiff base intermediates; lower temperatures (25°C) reduce yields by 20–30% .

Advanced Purification Challenges

Q. Q3. What are common pitfalls in purifying this compound, and how are they resolved?

Challenges & Solutions :

- Oil Formation : Crude products often form oils due to polar functional groups. Precipitation via aqueous workup (ethyl acetate/water partitioning) removes salts and polar byproducts .

- Chromatography Elution : The compound elutes at 100% ethyl acetate, requiring careful solvent gradient control to avoid co-elution with impurities .

- Crystallization Issues : Recrystallization from DMF/ethanol mixtures may be necessary for solid intermediates, as seen in structurally similar compounds .

Mechanistic Insights

Q. Q4. What mechanistic pathways explain the formation of the imidazole core in this compound?

Proposed Mechanism :

- Step 1 : Ammonium acetate acts as both a base and ammonia source, facilitating cyclocondensation of α-ketoester derivatives into the imidazole ring via enamine intermediates .

- Step 2 : Alkylation at the N1 position of the imidazole occurs via nucleophilic substitution (SN2) on ethyl bromoacetate, stabilized by cesium carbonate’s strong basicity .

- Side Reactions : Hydrodechlorination of aryl halides (e.g., 4-fluorophenyl groups) can occur with Pd-based catalysts, necessitating alternative catalysts like Raney nickel .

Biological Activity Profiling

Q. Q5. What pharmacological activities are hypothesized for this compound based on structural analogs?

Evidence from Analogs :

- Antimicrobial Potential : Imidazole derivatives with 4-fluorophenyl substituents exhibit activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Anticancer Activity : Similar compounds with benzyloxycarbonyl groups show apoptosis induction in cancer cell lines via caspase-3 activation .

- Anti-inflammatory Effects : Fluorophenyl-imidazole hybrids inhibit COX-2 and TNF-α in preclinical models .

Data Contradictions in Spectral Analysis

Q. Q6. How can researchers resolve discrepancies between calculated and experimental spectral data (e.g., NMR, LC-MS)?

Troubleshooting :

- Impurity Interference : LC-MS peaks at m/z ± 2 Da may indicate dehalogenation or oxidation byproducts. Repurify via preparative HPLC .

- NMR Splitting Artifacts : Dynamic rotational isomerism in ethyl ester groups can cause unexpected splitting. Use variable-temperature NMR to confirm .

- Elemental Analysis Mismatches : Trace solvent retention (e.g., DMF) alters C/H/N ratios. Dry samples under high vacuum (0.1 mmHg, 24 hours) .

Advanced Applications in Drug Design

Q. Q7. How does the ethyl ester group influence the compound’s pharmacokinetic profile?

Functional Role :

- Prodrug Potential : The ester group enhances cell permeability and is hydrolyzed in vivo to release active carboxylic acid metabolites .

- Metabolic Stability : Ethyl esters resist first-pass metabolism better than methyl esters, prolonging half-life in rodent models .

- Toxicity Mitigation : Esterification reduces direct cytotoxicity of free acids, as observed in thiazole-acetate analogs .

Synthetic Scalability Challenges

Q. Q8. What scalability issues arise in multi-step syntheses of this compound?

Critical Considerations :

- Reaction Volume : Reflux in toluene (Step 1) requires large volumes (~10 mL/g substrate). Switch to microwave-assisted synthesis to reduce solvent use 10-fold .

- Catalyst Cost : Raney nickel is cost-effective for large-scale hydrogenation but requires careful handling due to pyrophoricity .

- Intermediate Stability : The benzyloxycarbonyl (Cbz) group is prone to hydrolysis under acidic conditions. Use neutral pH during aqueous workups .

Structural Confirmation Techniques

Q. Q9. What advanced techniques validate the stereochemistry and solid-state structure of this compound?

Analytical Methods :

- Single-Crystal XRD : Monoclinic crystals (space group P21) with unit cell parameters a = 8.53 Å, b = 6.54 Å confirm molecular packing and bond lengths .

- DFT Calculations : Compare experimental IR/Raman spectra with computational models to confirm functional group orientations .

- 2D NMR : COSY and NOESY correlations resolve overlapping signals in the imidazole and fluorophenyl regions .

Contradictory Biological Data

Q. Q10. How should researchers interpret conflicting cytotoxicity data across cell lines?

Resolution Strategies :

- Cell Line Variability : Test in multiple lines (e.g., HeLa, MCF-7, HepG2) to identify tissue-specific effects. Fluorophenyl derivatives often show selectivity for epithelial cancers .

- Assay Interference : The Cbz group absorbs at 280 nm, interfering with MTT assays. Use alternative viability assays (e.g., ATP luminescence) .

- Metabolic Activation : Ester hydrolysis rates vary between cell lines, affecting potency. Quantify free acid metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.